3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine
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Overview
Description
3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with chloromethyl and chloro-phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine typically involves the chloromethylation of 5-(3-chloro-phenyl)-pyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloro-phenyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), catalysts (triethylamine).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced derivatives of the chloro-phenyl group.
Scientific Research Applications
3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloromethyl-5-(3-chloro-phenyl)-1,2-oxazole
- 3-Chloromethyl-5-(3-chloro-phenyl)-1,2,4-oxadiazole
- 3-Chloromethyl-5-(3-chloro-phenyl)-1,2,4-triazole
Uniqueness
3-(Chloromethyl)-5-(3-chlorophenyl)-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C12H9Cl2N |
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Molecular Weight |
238.11 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(3-chlorophenyl)pyridine |
InChI |
InChI=1S/C12H9Cl2N/c13-6-9-4-11(8-15-7-9)10-2-1-3-12(14)5-10/h1-5,7-8H,6H2 |
InChI Key |
JXMNNTNXJXKYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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